molecular formula C11H17BN2O4S B6338249 2-Sulfamoylpyridine-4-boronic acid pinacol ester CAS No. 2096334-58-4

2-Sulfamoylpyridine-4-boronic acid pinacol ester

Cat. No. B6338249
CAS RN: 2096334-58-4
M. Wt: 284.14 g/mol
InChI Key: FHRCCHQZADHJLD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Sulfamoylpyridine-4-boronic acid pinacol ester (2-SPP) is a chemical compound that has a wide range of applications in the scientific research field. It is used as a reagent in a variety of organic synthesis reactions, as well as in the construction of novel bioactive molecules. 2-SPP has also been used in the development of drugs, diagnostics, and therapeutic agents.

Scientific Research Applications

2-Sulfamoylpyridine-4-boronic acid pinacol ester has a number of applications in scientific research. It is used as a reagent in organic synthesis reactions, such as the synthesis of a variety of bioactive molecules. It is also used in the development of drugs, diagnostics, and therapeutic agents. Additionally, 2-Sulfamoylpyridine-4-boronic acid pinacol ester has been used in the synthesis of new materials for use in nanotechnology.

Mechanism of Action

The mechanism of action of 2-Sulfamoylpyridine-4-boronic acid pinacol ester is not fully understood. However, it is believed that the reaction of 2-Sulfamoylpyridine-4-boronic acid pinacol ester with a base catalyst produces a boronate ester, which is then able to react with other molecules to form new compounds. This is thought to be the basis for the various applications of 2-Sulfamoylpyridine-4-boronic acid pinacol ester in scientific research.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-Sulfamoylpyridine-4-boronic acid pinacol ester are not fully understood. However, it is thought that the boronate ester formed by the reaction of 2-Sulfamoylpyridine-4-boronic acid pinacol ester with a base catalyst may be able to interact with various molecules in the body, leading to various effects. For example, it has been suggested that 2-Sulfamoylpyridine-4-boronic acid pinacol ester may be able to interact with proteins, leading to changes in their structure and function. Additionally, 2-Sulfamoylpyridine-4-boronic acid pinacol ester has been shown to be able to interact with DNA, leading to changes in gene expression.

Advantages and Limitations for Lab Experiments

2-Sulfamoylpyridine-4-boronic acid pinacol ester has several advantages for use in laboratory experiments. It is relatively easy to synthesize, and can be used in a wide variety of organic synthesis reactions. Additionally, it is relatively stable and can be stored for long periods of time. However, there are some limitations to its use in laboratory experiments. For example, it is not very soluble in water, making it difficult to use in aqueous solutions. Additionally, the reaction of 2-Sulfamoylpyridine-4-boronic acid pinacol ester with a base catalyst is relatively slow, making it difficult to use in reactions that require a rapid reaction time.

Future Directions

There are a number of potential future directions for the use of 2-Sulfamoylpyridine-4-boronic acid pinacol ester. One potential direction is the use of 2-Sulfamoylpyridine-4-boronic acid pinacol ester in the development of novel drugs, diagnostics, and therapeutic agents. Additionally, 2-Sulfamoylpyridine-4-boronic acid pinacol ester could be used to synthesize new materials for use in nanotechnology. Additionally, further research could be done to explore the biochemical and physiological effects of 2-Sulfamoylpyridine-4-boronic acid pinacol ester and to develop new applications for 2-Sulfamoylpyridine-4-boronic acid pinacol ester. Finally, further research could be done to develop more efficient methods of synthesizing 2-Sulfamoylpyridine-4-boronic acid pinacol ester.

Synthesis Methods

2-Sulfamoylpyridine-4-boronic acid pinacol ester is synthesized by the reaction of 2-sulfamoylpyridine and 4-boronic acid pinacol ester in the presence of a base catalyst. The reaction is typically carried out in a solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at temperatures ranging from 40-70°C. The reaction proceeds in two steps: first, the 4-boronic acid pinacol ester reacts with the 2-sulfamoylpyridine to form a boronate ester; then, the boronate ester reacts with the base catalyst to form the 2-Sulfamoylpyridine-4-boronic acid pinacol ester.

properties

IUPAC Name

4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17BN2O4S/c1-10(2)11(3,4)18-12(17-10)8-5-6-14-9(7-8)19(13,15)16/h5-7H,1-4H3,(H2,13,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHRCCHQZADHJLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=NC=C2)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17BN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Sulfamoylpyridine-4-boronic acid pinacol ester

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